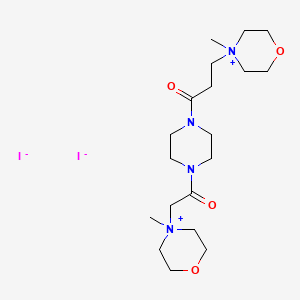
Morpholinium, 4-methyl-4-(3-(4-((4-methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium, 4-Methyl-4-(3-(4-((4-Methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, Diiodid ist eine komplexe organische Verbindung mit der Summenformel C14-H28-N2-O4.2I. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die Morpholinium- und Piperazinylgruppen umfasst, was sie zu einem interessanten Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Morpholinium, 4-Methyl-4-(3-(4-((4-Methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, Diiodid erfolgt typischerweise in mehreren Schritten. Der Prozess beginnt mit der Herstellung der Morpholinium- und Piperazinyl-Zwischenprodukte, gefolgt von ihrer Kupplung unter spezifischen Reaktionsbedingungen. Häufig verwendete Reagenzien in diesen Reaktionen sind Essigsäureanhydrid, Morpholin und Piperazin .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren beinhalten, um Konsistenz und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten zu erzielen und Nebenprodukte zu minimieren. Das Endprodukt wird unter Verwendung von Techniken wie Kristallisation und Chromatographie gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Morpholinium, 4-Methyl-4-(3-(4-((4-Methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, Diiodid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Ammoniak, Hydroxidionen.
Elektrophile: Alkylhalogenide, Säurechloride.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4-Methyl-4-(3-(4-((4-Methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, Diiodid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter antimikrobielle und krebshemmende Wirkungen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Morpholinium, 4-Methyl-4-(3-(4-((4-Methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, Diiodid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und so nachgeschaltete Signalkaskaden beeinflussen. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung der Zellproliferation oder Induktion von Apoptose .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholinium, 4-methyl-4-(3-(4-((4-methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4-methyl-4-(3-(4-((4-methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Morpholinium, 4-methyl-4-(3-(4-((4-methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling cascades. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die Morpholinium, 4-Methyl-4-(3-(4-((4-Methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, Diiodid ähnlich sind, sind:
- N-Cyclohexyl-N’-[2-[(4-methylmorpholinium)-4-yl]ethyl]carbodiimid
- 4-Methyl-4-[2-(3-cyclohexylcarbodiimid-1-yl)ethyl]morpholinium .
Einzigartigkeit
Die Einzigartigkeit von Morpholinium, 4-Methyl-4-(3-(4-((4-Methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, Diiodid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen .
Eigenschaften
CAS-Nummer |
88514-28-7 |
|---|---|
Molekularformel |
C19H36I2N4O4 |
Molekulargewicht |
638.3 g/mol |
IUPAC-Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-[4-[2-(4-methylmorpholin-4-ium-4-yl)acetyl]piperazin-1-yl]propan-1-one;diiodide |
InChI |
InChI=1S/C19H36N4O4.2HI/c1-22(9-13-26-14-10-22)8-3-18(24)20-4-6-21(7-5-20)19(25)17-23(2)11-15-27-16-12-23;;/h3-17H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
AOTYBLUJDNUEAG-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCOCC1)CCC(=O)N2CCN(CC2)C(=O)C[N+]3(CCOCC3)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















